1-{[(2-Chloro-6-fluorophenyl)methyl]amino}-2-methylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(2-Chloro-6-fluorophenyl)methyl]amino}-2-methylpropan-2-ol is a chemical compound with the molecular formula C11H15ClFNO and a molecular weight of 231.69 g/mol . It is used primarily for research purposes and has applications in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-{[(2-Chloro-6-fluorophenyl)methyl]amino}-2-methylpropan-2-ol involves multiple steps. One common synthetic route includes the reaction of 2-chloro-6-fluorobenzylamine with 2-methylpropan-2-ol under specific conditions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Analyse Chemischer Reaktionen
1-{[(2-Chloro-6-fluorophenyl)methyl]amino}-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-{[(2-Chloro-6-fluorophenyl)methyl]amino}-2-methylpropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-{[(2-Chloro-6-fluorophenyl)methyl]amino}-2-methylpropan-2-ol involves its interaction with specific molecular targets. The electron-withdrawing groups (chloro and fluoro) help to stabilize the compound and influence its reactivity . The compound may interact with enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-{[(2-Chloro-6-fluorophenyl)methyl]amino}-2-methylpropan-2-ol can be compared with similar compounds such as:
2-{[(2-chloro-6-fluorophenyl)methyl]amino}-2-methylpropan-1-ol: This compound has a similar structure but differs in the position of the hydroxyl group.
3-Amino-2-methyl-2-propanol: This compound is used as an intermediate in the synthesis of more complex compounds and has different functional groups.
Eigenschaften
Molekularformel |
C11H15ClFNO |
---|---|
Molekulargewicht |
231.69 g/mol |
IUPAC-Name |
1-[(2-chloro-6-fluorophenyl)methylamino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C11H15ClFNO/c1-11(2,15)7-14-6-8-9(12)4-3-5-10(8)13/h3-5,14-15H,6-7H2,1-2H3 |
InChI-Schlüssel |
JHPJTSYCNUYYMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CNCC1=C(C=CC=C1Cl)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.